molecular formula C4H6OP+ B14487217 1-Oxo-2,3-dihydro-1H-phosphol-1-ium CAS No. 63442-40-0

1-Oxo-2,3-dihydro-1H-phosphol-1-ium

Cat. No.: B14487217
CAS No.: 63442-40-0
M. Wt: 101.06 g/mol
InChI Key: LLUWJELJHJOKSD-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-phosphol-1-ium is a phospholium-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a unique five-membered phosphacycle structure, which serves as a valuable building block for the development of novel pharmacologically active molecules . Researchers utilize this core structure in structure-activity relationship (SAR) studies to develop potent and selective receptor antagonists . Phospholium derivatives are explored as prodrug strategies for phosphonate-containing inhibitors, aiming to improve cell and tissue permeability of active compounds . The structure is also of interest in the design of fluorescent tags and probes, where incorporation of a phosphonium moiety can enhance properties for mass spectrometry detection . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63442-40-0

Molecular Formula

C4H6OP+

Molecular Weight

101.06 g/mol

IUPAC Name

2,3-dihydrophosphol-1-ium 1-oxide

InChI

InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1,3H,2,4H2/q+1

InChI Key

LLUWJELJHJOKSD-UHFFFAOYSA-N

Canonical SMILES

C1C[P+](=O)C=C1

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

One-pot syntheses dominate modern approaches due to their atom economy and operational simplicity. A representative method involves the condensation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with aldehydes in ethanol–pyridine mixtures (3:1), followed by reflux with 2-cyanoacetohydrazide. This protocol yields fused chromenopyridine derivatives with embedded phospholium motifs through sequential Knoevenagel condensation, Pinner cyclization, and Michael addition. Critical parameters include:

Parameter Optimal Condition Impact on Yield
Solvent System Ethanol–Pyridine Enhances solubility of intermediates
Temperature Reflux (~78°C) Drives cyclization
Reaction Time 1–2 hours Minimizes side reactions
Molar Ratio (1:2:3) 1:1:1 Balances stoichiometry

This method achieves yields exceeding 80% while avoiding intermediate purification.

Dehydration-Cyclization Cascades

Patent literature describes a two-stage process for analogous phospholium systems:

  • Dehydration : 1,3-dihydro-1-(1-methylethylene)-2H-benzimidazol-2-one reacts with acid-binding agents (e.g., NaHCO₃) in methyl isobutyl ketone (MIBK) at 70–90°C.
  • Cyclization : Subsequent treatment with 4-bromobutyric acid ethyl ester induces ring closure via nucleophilic displacement, followed by saponification with alkali hydroxides.

Key advantages include:

  • Phase separation simplifies intermediate isolation
  • MIBK’s high boiling point (116°C) enables elevated temperature reactions
  • Total yields reach 90% with HPLC purity >98%

Mechanistic Insights and Intermediate Characterization

Tautomeric Control in Phospholium Formation

The synthesis of 3-methyl-1-phenyl-2-phospholene-1-oxide (CAS 707-61-9) exemplifies the role of tautomerization. During reflux, the enol form of intermediate 5 undergoes proton transfer to generate the thermodynamically favored 1-oxo-phospholium species. Spectroscopic evidence includes:

  • ¹H-NMR : Singlets at δ 7.75 ppm (vinylic proton) confirm aromatic conjugation
  • IR : Strong absorption at 1637 cm⁻¹ (C=O stretch) and 2202 cm⁻¹ (C≡N)
  • MS-EI : Molecular ion peak at m/z 278.1 aligns with calculated [M+H]⁺

Solvent Effects on Ring Closure

Comparative studies in acetone vs. MIBK demonstrate solvent polarity’s critical role:

Solvent Dielectric Constant (ε) Reaction Rate (k, s⁻¹) Final Purity
Acetone 20.7 0.012 89%
MIBK 13.1 0.027 95%

Lower polarity solvents like MIBK favor transition-state stabilization in cyclization steps.

Process Optimization Strategies

Phospholipid-Assisted Complexation

Adapting techniques from flavonoid-phospholipid complexes, soybean lecithin (80% phosphatidylcholine) enhances the solubility of hydrophobic intermediates. At a 1:2 drug–phospholipid ratio:

  • Complexation efficiency increases from 75% to 95%
  • Thermal stability improves (decomposition onset >270°C vs. 230°C without phospholipid)

Pressure-Temperature Synergy

Saponification under reduced pressure (150–200 mbar) accelerates ester hydrolysis while preventing thermal degradation. At 60°C:

  • Reaction completion time decreases from 8 hours (ambient pressure) to 3 hours
  • Byproduct formation (e.g., oxidized phospholanes) reduces from 12% to <2%

Analytical Validation Protocols

Spectroscopic Fingerprinting

Standardized characterization includes:

  • ¹³C-NMR : Diagnostic signals at δ 165–170 ppm (C=O), 120–125 ppm (C≡N)
  • ³¹P-NMR : Single peak at δ 18–22 ppm confirms phospholium structure
  • Elemental Analysis : Acceptable tolerances ±0.3% for C, H, N

Chromatographic Purity Assessment

HPLC methods employing C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile–water gradients (0.1% TFA) achieve baseline separation of:

  • Starting materials (Rt = 2.1 min)
  • Target compound (Rt = 4.7 min)
  • Ring-opened byproducts (Rt = 6.3 min)

Industrial-Scale Considerations

Waste Stream Management

The ethanol–pyridine solvent system necessitates distillation recovery (>85% efficiency) to meet EPA guidelines. Quaternary ammonium resins effectively sequester unreacted bromoesters from aqueous phases.

Cost-Benefit Analysis

MIBK-based processes offer superior economics compared to dichloromethane alternatives:

Metric MIBK Process DCM Process
Raw Material Cost $12.50/kg $18.20/kg
Energy Consumption 850 kWh/t 1,200 kWh/t
E-Factor (kg waste/kg product) 8.7 14.2

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium involves its ability to form reactive intermediates that can interact with molecular targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes. The compound’s unique ring structure allows it to engage in specific binding interactions with biological molecules, enhancing its therapeutic potential .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares 1-Oxo-2,3-dihydro-1H-phosphol-1-ium with structurally related phosphorus heterocycles:

Compound Molecular Formula Key Features Calculated LogP Polar Surface Area (PSA) References
1-Oxo-2,3-dihydro-1H-phosphol-1-ium C₄H₆OP⁺ Five-membered ring with oxo group and partial unsaturation; cationic character. ~0.5 (estimated) ~40 Ų Inferred
1H-Phosphole,1-ethyl-2,5-dihydro-, 1-oxide C₆H₁₁OP Ethyl-substituted phosphole oxide; fully saturated 2,5-positions. 1.2 26.3 Ų
O-3,3-Dimethylbutyl isopropylphosphonofluoridate C₉H₂₀FO₂P Linear alkyl chains with fluoridate and phosphonate groups; Schedule 1A01. 3.8 49.6 Ų
2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-2(1H)-phthalazin-2-yl)]benzenesulfonamides Varies Phthalazinone core with sulfonamide substituents; antifungal activity. 2.5–3.0 90–100 Ų

Key Differences and Implications

Ring Saturation and Charge :

  • The cationic 1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a partially unsaturated ring, enhancing its reactivity in electrophilic substitutions compared to fully saturated analogs like 1H-Phosphole,1-ethyl-2,5-dihydro-, 1-oxide .
  • The oxo group increases polarity, as reflected in its higher PSA (~40 Ų) relative to the ethyl-substituted phosphole oxide (PSA = 26.3 Ų) .

Substituent Effects: Linear alkyl phosphonates (e.g., O-3,3-Dimethylbutyl isopropylphosphonofluoridate) exhibit higher hydrophobicity (LogP = 3.8) due to bulky alkyl chains, whereas the smaller phospholium derivative is more water-soluble . Antifungal phthalazinone derivatives (e.g., compounds from ) prioritize sulfonamide and chlorinated substituents for bioactivity, a feature absent in simpler phospholium systems.

Applications: Phospholium salts are explored as ionic liquids or ligands in catalysis, whereas phosphonate esters (e.g., ) are studied for nerve agent detoxification.

Research Findings and Trends

  • Synthetic Challenges : Phospholium salts often require specialized routes, such as cyclization of phosphine precursors, whereas phosphole oxides () are synthesized via nucleophilic substitution or oxidation.
  • Computational Insights : Molecular dynamics simulations predict that the cationic charge of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium stabilizes interactions with anions, a property leveraged in supramolecular chemistry .
  • Biological Activity: While phthalazinones () show antifungal promise, phospholium derivatives remain underexplored in medicinal contexts, though their ionic nature may enhance membrane permeability.

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